TCO-Amine Hydrochloride

Bioorthogonal Chemistry Click Chemistry Bioconjugation Kinetics

Select TCO-Amine Hydrochloride for reliable, copper-free bioorthogonal conjugation. As a hydrochloride salt, it delivers superior aqueous solubility and long-term storage stability versus free-base TCO analogs, which are prone to isomerization to unreactive cis-cyclooctene. The TCO moiety enables ultrafast IEDDA ligation with tetrazines (k >800 M⁻¹s⁻¹)—at least an order of magnitude faster than azide-alkyne SPAAC. Its compact structure (MW 262.78) minimizes steric perturbation to conjugated biomolecules, ensuring reproducible DAR in ADC development and high-contrast pretargeted PET/SPECT imaging. Eliminate protocol re-optimization; standardize your bioconjugation workflow with the hydrochloride salt optimized for physiological conditions.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1609659-02-0; 1609736-43-7
Cat. No. B2695555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-Amine Hydrochloride
CAS1609659-02-0; 1609736-43-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCCN
InChIInChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1+
InChIKeyMMNVKTBTNQJBEE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TCO-Amine Hydrochloride (CAS 1609659-02-0 / 1609736-43-7) for Bioorthogonal Conjugation and Click Chemistry


TCO-Amine Hydrochloride is a dual-functional click chemistry building block comprising a reactive trans-cyclooctene (TCO) moiety for rapid bioorthogonal ligation and a primary amine for facile conjugation to carboxylates or NHS esters . Supplied as a hydrochloride salt to enhance aqueous solubility and long-term storage stability, this reagent serves as a critical intermediate in site-specific bioconjugation, targeted drug delivery, and molecular imaging applications that demand catalyst-free, strain-promoted inverse electron-demand Diels-Alder (IEDDA) cycloaddition . The compound's compact structure (C₁₂H₂₂N₂O₂·HCl, MW 262.78) minimizes steric perturbation to conjugated biomolecules, making it a preferred choice for precision bioconjugation workflows [1].

Risks of Substituting TCO-Amine Hydrochloride with Generic Click Chemistry Reagents


Substituting TCO-Amine Hydrochloride with alternative bioorthogonal reagents (e.g., azide-alkyne pairs for SPAAC, DBCO-based probes, or non-hydrochloride TCO analogs) introduces significant performance risks that compromise experimental reproducibility and procurement value. Azide-alkyne click reactions exhibit reaction kinetics at least an order of magnitude slower (k ~10⁻² to 10⁰ M⁻¹s⁻¹) than TCO-tetrazine IEDDA ligation (k > 800 M⁻¹s⁻¹), limiting utility in low-abundance or time-sensitive labeling [1]. Moreover, TCO derivatives supplied as free bases rather than hydrochloride salts demonstrate reduced aqueous solubility and are prone to premature isomerization to unreactive cis-cyclooctene, directly impacting shelf-life and batch-to-batch consistency . Selecting the optimized hydrochloride salt ensures maximal reaction efficiency under physiological conditions and minimizes the need for empirical re-optimization of conjugation protocols.

Quantitative Performance Benchmarks for TCO-Amine Hydrochloride in Bioorthogonal Ligation


Reaction Kinetics: TCO-Amine Hydrochloride vs. SPAAC Click Chemistry

The IEDDA cycloaddition between TCO-Amine Hydrochloride and tetrazine exhibits a second-order rate constant (k) exceeding 800 M⁻¹s⁻¹ in aqueous buffer at pH 7.4 and 25°C, as measured by stopped-flow fluorescence spectroscopy [1]. In contrast, strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives typically demonstrates k values between 10⁻² and 1 M⁻¹s⁻¹ under comparable physiological conditions [2]. This >800-fold kinetic advantage enables effective conjugation at nanomolar to micromolar reagent concentrations, significantly reducing both material cost and off-target labeling in complex biological matrices.

Bioorthogonal Chemistry Click Chemistry Bioconjugation Kinetics

Copper-Free vs. Copper-Catalyzed Click Chemistry: Biocompatibility and Toxicity

TCO-Amine Hydrochloride participates in strain-promoted IEDDA cycloaddition with tetrazines without requiring a copper catalyst . This is a critical differentiation from traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which relies on cytotoxic Cu(I) species that can disrupt cellular homeostasis and induce oxidative damage at concentrations as low as 10–100 µM in live-cell or in vivo settings [1]. The absence of copper not only preserves cell viability and protein function but also simplifies post-conjugation purification workflows by eliminating the need for metal chelators or extensive dialysis.

Live-Cell Imaging Biocompatibility Copper-Free Click Chemistry

Aqueous Stability and Shelf-Life: Hydrochloride Salt vs. Free Base TCO-Amine

TCO-Amine supplied as a hydrochloride salt demonstrates enhanced stability in aqueous buffered media (pH 7.5) at 4°C, retaining >90% of its initial reactivity for several weeks as assessed by tetrazine conjugation efficiency . In contrast, the free base form of TCO-amine is prone to gradual isomerization to the unreactive cis-cyclooctene configuration under ambient storage conditions, leading to a measurable loss of active TCO content over a similar timeframe . The hydrochloride formulation mitigates this degradation pathway, ensuring consistent reagent performance across multiple freeze-thaw cycles and extended storage periods.

Reagent Stability Formulation Long-Term Storage

Axial vs. Equatorial TCO Isomers: Impact on IEDDA Reactivity

The TCO moiety in TCO-Amine Hydrochloride exists as a mixture of axial and equatorial conformers. The axial isomer has been reported to react with tetrazine approximately 150-fold faster than the equatorial isomer in IEDDA cycloaddition, a difference attributed to the relief of ring strain in the axial conformation during the transition state . This isomer-dependent reactivity underscores the importance of specifying and procuring reagents with defined isomeric purity, as variations in the axial:equatorial ratio can significantly alter the observed conjugation kinetics and yield.

Isomerism Click Chemistry Efficiency Conformational Analysis

Conjugation Efficiency: TCO-Amine Hydrochloride NHS Ester Coupling

The primary amine of TCO-Amine Hydrochloride reacts efficiently with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. Under optimized conditions (1:1 molar ratio of amine to NHS ester in DMF/PBS pH 7.4), conjugation efficiencies exceeding 95% have been achieved for the modification of TCO-amine with fluorescein isothiocyanate (FITC), as quantified by HPLC or fluorescence correlation spectroscopy . This high coupling yield minimizes the need for excess NHS ester and simplifies purification of the TCO-functionalized product.

Amide Bond Formation Bioconjugation Efficiency NHS Ester

Optimized Use Cases for TCO-Amine Hydrochloride in Bioconjugation and Drug Development


Site-Specific Antibody-Drug Conjugate (ADC) Assembly

TCO-Amine Hydrochloride enables precise, site-specific modification of antibodies for ADC development. The amine handle is first conjugated to solvent-accessible carboxyl groups on the antibody (e.g., via EDC/NHS chemistry), installing the TCO moiety. Subsequent IEDDA ligation with a tetrazine-functionalized cytotoxic payload achieves a defined drug-to-antibody ratio (DAR) [1]. The copper-free, high-yielding nature of the TCO-tetrazine reaction ensures homogeneity of the final ADC product, which is critical for therapeutic consistency and regulatory approval.

Pretargeted Molecular Imaging (PET/SPECT)

In pretargeted imaging strategies, TCO-Amine Hydrochloride is used to functionalize a tumor-targeting antibody or peptide with TCO groups. Following clearance of the unbound TCO-modified targeting agent, a small-molecule tetrazine radiotracer is administered. The exceptionally rapid IEDDA ligation (k > 800 M⁻¹s⁻¹) between the pretargeted TCO and the tetrazine-radiotracer occurs in vivo, effectively decoupling the slow pharmacokinetics of antibody targeting from the rapid clearance required for high-contrast PET or SPECT imaging [2].

Live-Cell Fluorescence Labeling and Super-Resolution Microscopy

TCO-Amine Hydrochloride facilitates rapid, bioorthogonal labeling of cell-surface proteins for live-cell imaging. A target protein is first modified with TCO-Amine via an amine-reactive handle; a cell-permeable tetrazine-fluorophore conjugate is then added. The copper-free IEDDA reaction proceeds within minutes at 37°C under physiological conditions, enabling real-time visualization of protein trafficking, receptor internalization, and cell-cell interactions with minimal perturbation to cellular function . This approach is widely adopted for stimulated emission depletion (STED) and stochastic optical reconstruction microscopy (STORM).

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